7-Methylquinoxalin-5-amine
Description
7-Methylquinoxalin-5-amine is a heterocyclic aromatic compound derived from the quinoxaline scaffold, featuring a methyl group at position 7 and an amine group at position 5. Quinoxalines are nitrogen-containing bicyclic systems known for their diverse applications in medicinal chemistry, materials science, and agrochemicals.
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
7-methylquinoxalin-5-amine |
InChI |
InChI=1S/C9H9N3/c1-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,10H2,1H3 |
InChI Key |
HHHCVAWXYCRRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CN=C2C(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoxalin-5-amine typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by further functionalization. One common method includes:
Step 1: Condensation of o-phenylenediamine with methylglyoxal in the presence of an acid catalyst to form 7-methylquinoxaline.
Step 2: Nitration of 7-methylquinoxaline to introduce a nitro group at the 5th position.
Step 3: Reduction of the nitro group to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 7-Methylquinoxalin-5-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinoxalin-5-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used to introduce halogen atoms.
Major Products:
Oxidation: 7-Methylquinoxalin-5-nitroso or 7-Methylquinoxalin-5-nitro.
Reduction: 7-Methyl-1,2-dihydroquinoxalin-5-amine.
Substitution: 7-Methylquinoxalin-5-halide derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Methylquinoxalin-5-amine has shown significant potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that compounds derived from 7-methylquinoxaline exhibit IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7, indicating strong anticancer properties compared to standard treatments like doxorubicin .
Case Study: Anticancer Activity
- Cell Lines Tested : HCT-116, MCF-7
- IC50 Values :
- HCT-116: 1.9 µg/mL
- MCF-7: 2.3 µg/mL
- Doxorubicin (control): 3.23 µg/mL
This suggests that further exploration of quinoxaline derivatives could lead to the development of new anticancer therapies.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that various derivatives display significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Table: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 7-Methylquinoxalin-5-amine | Antibacterial | 6.25 |
| Compound X | Antifungal | 12.50 |
These findings highlight the potential of 7-methylquinoxalin derivatives in treating infections caused by resistant strains.
Biological Mechanisms
The mechanism of action for 7-methylquinoxalin-5-amine is believed to involve interactions with specific molecular targets within cells, potentially inhibiting key enzymes or receptors involved in cancer progression and microbial growth.
Mechanism Insights
- Target Interactions :
- Inhibition of DNA synthesis
- Disruption of protein function
Industrial Applications
In addition to its biological applications, 7-methylquinoxalin-5-amine serves as a precursor in the synthesis of dyes, pigments, and other industrial chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Mechanism of Action
The mechanism of action of 7-Methylquinoxalin-5-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit microbial growth by interfering with DNA synthesis or protein function.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds are structurally related to 7-methylquinoxalin-5-amine, differing in substituent positions or functional groups:
*Molecular weight calculated theoretically for quinoxaline derivatives.
Physicochemical Properties
- Lipophilicity: The methyl group in 7-methylquinoxalin-5-amine increases lipophilicity compared to methoxy-substituted analogs (e.g., 2-methoxyquinoxalin-5-amine), which may influence membrane permeability .
- Steric Hindrance: Methyl at C7 (7-methylquinoxalin-5-amine) vs. C8 (8-methylquinoxalin-5-amine) may differentially affect binding to biological targets due to spatial orientation .
Biological Activity
7-Methylquinoxalin-5-amine is a member of the quinoxaline family, which is known for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential applications in treating various diseases, including cancer, infections, and metabolic disorders. This article reviews the biological activity of 7-methylquinoxalin-5-amine, highlighting its mechanisms of action, synthesis, and relevant case studies.
Synthesis of 7-Methylquinoxalin-5-amine
The synthesis of 7-methylquinoxalin-5-amine typically involves the condensation of 2-amino-3-methylpyridine with appropriate carbonyl compounds. The reaction conditions can vary, but common methods include using acid catalysts or heat to facilitate the formation of the quinoxaline ring. The yield and purity of the synthesized compound can be optimized through various purification techniques such as recrystallization or chromatography.
Antimicrobial Activity
7-Methylquinoxalin-5-amine exhibits significant antimicrobial properties. Studies have shown that this compound demonstrates activity against a range of bacteria and fungi. For instance, it has been tested against Escherichia coli and Pseudomonas aeruginosa , where it displayed notable inhibitory effects. The structure-activity relationship (SAR) indicates that modifications at specific positions on the quinoxaline ring can enhance antimicrobial potency .
Anticancer Properties
The anticancer potential of 7-methylquinoxalin-5-amine has been explored in various cancer cell lines. It has shown efficacy against liver carcinoma (HEPG2) cells, with studies indicating that it can inhibit cell growth significantly at concentrations around 500 μg/mL. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| 7-Methylquinoxalin-5-amine | HEPG2 | ~500 | Apoptosis induction |
Enzyme Inhibition
Recent research has highlighted the role of 7-methylquinoxalin-5-amine as an inhibitor of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. In silico studies suggest that the compound binds effectively to these enzymes, potentially offering therapeutic benefits for managing diabetes by delaying carbohydrate absorption .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of quinoxaline derivatives, 7-methylquinoxalin-5-amine was found to exhibit a broad spectrum of activity against both gram-positive and gram-negative bacteria. The compound's lipophilicity was identified as a critical factor contributing to its enhanced permeability across microbial membranes, leading to increased antimicrobial efficacy .
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines revealed that 7-methylquinoxalin-5-amine effectively inhibited cell proliferation. A notable decrease in viability was observed in HEPG2 cells treated with the compound, suggesting its potential as an anticancer agent. Further investigations into its mechanism indicated that it may act through pathways involving apoptosis and inhibition of cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
